7-Bromobenzo[d][1,2,3]thiadiazole

Organic Electronics Photovoltaics DFT Calculations

7-Bromobenzo[d][1,2,3]thiadiazole is a strategic monobromo isoBTD precursor for constructing unsymmetrical donor-acceptor materials. Unlike the commercially prevalent 4,7-dibromo derivative or the [1,2,5]thiadiazole isomer, this compound's single reactive handle at the 7-position enables clean, regiospecific cross-coupling, eliminating isomeric mixtures and costly purification. The [1,2,3]thiadiazole core exhibits a higher ELUMO and distinct band gap, critically altering optoelectronic performance. Ideal for systematic SAR studies in OPV, OLED, and DSSC research. High-purity 98% grade ensures reproducible material properties and reliable device testing.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07
CAS No. 31860-03-4
Cat. No. B3028768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d][1,2,3]thiadiazole
CAS31860-03-4
Molecular FormulaC6H3BrN2S
Molecular Weight215.07
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)SN=N2
InChIInChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H
InChIKeyXACDEEWYFGMTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 7-Bromobenzo[d][1,2,3]thiadiazole (CAS 31860-03-4): A Strategic Building Block for Advanced Organic Electronics and Selective Functionalization


7-Bromobenzo[d][1,2,3]thiadiazole (CAS: 31860-03-4), also known as 7-bromo-1,2,3-benzothiadiazole, is a benzofused heterocyclic compound belonging to the [1,2,3]thiadiazole isomer class, distinct from the more common [1,2,5]thiadiazole (benzothiadiazole) core [1]. With a molecular formula of C6H3BrN2S and a molecular weight of 215.07 g/mol, this compound serves as a crucial electron-accepting precursor in organic electronics research . The single bromine atom at the 7-position provides a strategic reactive handle, enabling regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex donor-acceptor (D-A) materials [2]. Predicted physicochemical properties include a boiling point of 286.1±32.0 °C, a density of 1.859±0.06 g/cm³, and a pKa of -3.81±0.50 .

The Hidden Cost of Substituting 7-Bromobenzo[d][1,2,3]thiadiazole: Why Isomer Class and Halogen Position Are Non-Interchangeable


The common practice of substituting 7-Bromobenzo[d][1,2,3]thiadiazole with the more commercially prevalent 4,7-dibromo derivative or the [1,2,5]thiadiazole (BTD) isomer introduces profound, quantifiable changes in electronic structure and reaction outcomes that are often overlooked in generic procurement. Quantum-mechanical calculations reveal that the core [1,2,3]thiadiazole (isoBTD) scaffold intrinsically possesses a higher ELUMO and energy band gap (Eg) compared to its [1,2,5]thiadiazole isomer (BTD), fundamentally altering its electron conductivity and excited-state stability [1]. Furthermore, in cross-coupling reactions, the monobromo 7-position offers a unique regioselective advantage not shared by 4,7-dibromobenzo[d][1,2,3]thiadiazole, which can undergo non-selective monoarylation with certain donor groups, leading to isomeric mixtures and necessitating costly purification [2]. These are not merely trivial structural variations; they are pivotal differences that dictate material performance in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), making generic substitution a high-risk strategy for reproducible R&D.

Quantitative Differentiation of 7-Bromobenzo[d][1,2,3]thiadiazole: Head-to-Head Performance Data for Informed Material Selection


Core Electronic Differentiation: isoBTD vs. BTD Acceptor Scaffolds for Tuning Bandgap and Electron Affinity

The core benzo[d][1,2,3]thiadiazole (isoBTD) scaffold is fundamentally distinct from its isomer benzo[c][1,2,5]thiadiazole (BTD). Quantum-mechanical calculations show that isoBTD has a higher energy band gap (Eg) and higher ELUMO value, indicating high electron conductivity due to high stability of the molecule in the excited state [1]. Direct electrochemical comparison reveals that isoBTD reduces irreversibly with an ER potential that is 200 mV more negative than that of BTD, resulting in a lower ELUMO energy by 0.2 eV [2].

Organic Electronics Photovoltaics DFT Calculations

Regioselective Advantage in Nucleophilic Aromatic Substitution: Superior Control Over Dibromo Analogs

The mono-brominated 7-Bromobenzo[d][1,2,3]thiadiazole provides a distinct regioselective advantage in synthesis. Studies on its close analog, 4,7-dibromobenzo[d][1,2,3]thiadiazole, demonstrate that nucleophilic substitution with morpholine occurs selectively at the 4-position, yielding the monosubstituted 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine product [1]. In contrast, when 4,7-dibromobenzo[d][1,2,3]thiadiazole is subjected to Suzuki-Miyaura cross-coupling, the reaction can be non-selective with certain donors (e.g., indoline, carbazole), leading to a mixture of two monosubstituted isomers, whereas the monobromo analog inherently avoids this problem by offering a single reactive site [2].

Organic Synthesis Regioselectivity Material Science

Electron Affinity and Reactivity: Impact of Bromination on [1,2,3]Thiadiazole Derivatives

High-level ab initio calculations on the related benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) system demonstrate that the incorporation of bromine atoms improves the electron deficiency of bromobenzo-bis-thiadiazoles. The electron affinity (EA) of the parent isoBBT was calculated to be significantly smaller than that of the [1,2,5]thiadiazole isomer BBT (1.09 eV vs. 1.90 eV) [1]. Bromination increases this electron deficiency (EA) nearly without affecting the aromaticity of the core, which enhances the compound's reactivity in SNAr reactions while preserving its ability to undergo cross-coupling [1].

Theoretical Chemistry Electron Deficiency Reactivity

Where 7-Bromobenzo[d][1,2,3]thiadiazole Outperforms Alternatives: Prioritized Use Cases for Research and Industrial Procurement


Precision Synthesis of Unsymmetrical Donor-Acceptor Materials for OPV and OLED Devices

The monobromo functional handle of 7-Bromobenzo[d][1,2,3]thiadiazole is ideally suited for the stepwise, regioselective construction of unsymmetrical D-A-π-A1 type molecules . Its ability to undergo selective SNAr and cross-coupling reactions, without the complication of regioisomers seen with its 4,7-dibromo counterpart [1], streamlines the synthesis of complex architectures. This is particularly valuable for fine-tuning the HOMO-LUMO gap and other optoelectronic properties in next-generation organic photovoltaics and OLEDs where precise control over molecular geometry and electronic structure is paramount [2].

Fundamental Research on Structure-Property Relationships in iso-Benzothiadiazole-Based Semiconductors

Given the distinct electronic landscape of the [1,2,3]thiadiazole (isoBTD) core, which exhibits a higher ELUMO and a 0.2 eV lower LUMO energy compared to its [1,2,5]thiadiazole isomer [3], 7-Bromobenzo[d][1,2,3]thiadiazole is an essential starting material for systematic investigations into how isomerism affects charge transport, excited-state stability, and device performance [3]. The compound's single bromination site allows researchers to explore the effect of various donor substitutions without the confounding variable of a second reactive handle, enabling cleaner structure-property correlation studies.

Development of Novel Dye-Sensitized Solar Cells (DSSCs) with Narrower Bandgaps

The asymmetric nature of the benzo[d][1,2,3]thiadiazole core is known to influence the optical properties of dyes, leading to narrower HOMO-LUMO gaps (e.g., 1.5–1.6 eV) compared to dyes based on the more symmetric benzo[c][1,2,5]thiadiazole isomers . This makes 7-Bromobenzo[d][1,2,3]thiadiazole a strategically important precursor for synthesizing novel metal-free organic sensitizers for DSSCs, as the resultant narrower bandgap can lead to more efficient light-harvesting in the visible and near-infrared spectrum .

Exploratory Medicinal Chemistry for IsoBTD-Based Pharmacophores

The [1,2,3]thiadiazole (isoBTD) scaffold is a virtually unexplored isostere of the widely used [1,2,5]thiadiazole (BTD) pharmacophore [2]. 7-Bromobenzo[d][1,2,3]thiadiazole serves as the critical gateway to this new chemical space, enabling the synthesis of libraries of isoBTD-containing compounds for biological screening [4]. Its use in this context is not based on assumed activity but on its strategic value in generating novel intellectual property and exploring structure-activity relationships (SAR) around a completely different heterocyclic core, which may overcome limitations of existing BTD-based drug candidates.

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